
1-Chloro-3,5-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is typically a solid at room temperature and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through the nitration of 1-chloro-3,5-dimethylbenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 1-chloro-3,5-dimethylbenzene, nitric acid, and sulfuric acid, are fed into the reactor, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst or SnCl2 in HCl.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed:
Reduction: 1-Amino-3,5-dimethyl-2-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-3,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,5-dimethyl-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro group and the chlorine atom. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by a nucleophile .
Comparación Con Compuestos Similares
1-Chloro-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1,3-Dimethyl-5-nitrobenzene: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 1-Chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-chloro-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
Clave InChI |
MKRBHWVTZIIMIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


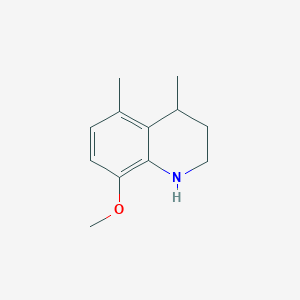

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)




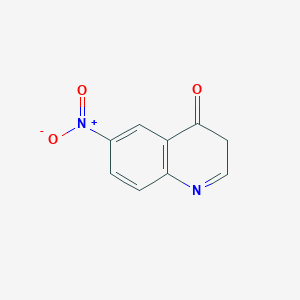

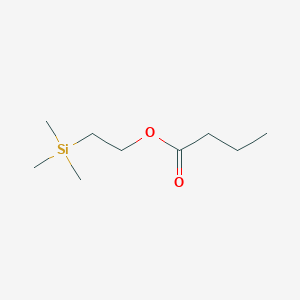

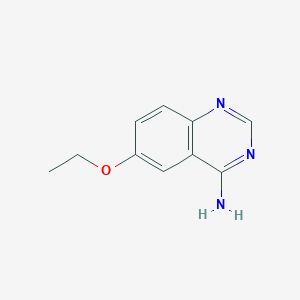
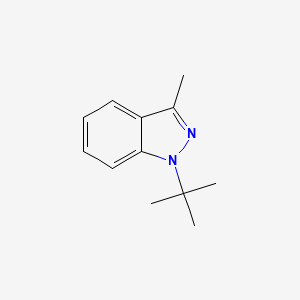
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)
